6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione
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Overview
Description
6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position on the quinoxaline ring. It has a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol . Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of 6-fluoro-1,2-diaminobenzene with 2,3-butanedione under reflux conditions in the presence of an acid catalyst . The reaction mixture is then purified by recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with specific molecular targets. As a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels and has potential therapeutic implications for neurological disorders . Additionally, the compound’s ability to form hydrogen bonds and π-π stacking interactions contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Similar in structure but lacks the fluorine atom at the 6th position.
5-Azaquinoxaline-2,3-diones: These compounds have a nitrogen atom replacing one of the carbon atoms in the quinoxaline ring.
Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A structurally related compound with a pyridine ring fused to the quinoxaline core.
Uniqueness
6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione is unique due to the presence of both a fluorine atom and a methyl group on the quinoxaline ring. This unique substitution pattern enhances its biological activity and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H7FN2O2 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H7FN2O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,1H3,(H,11,13)(H,12,14) |
InChI Key |
RRGQQDFYSCCXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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